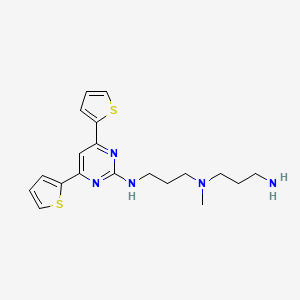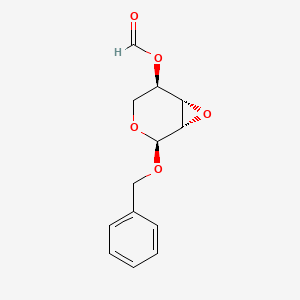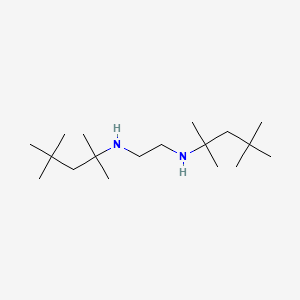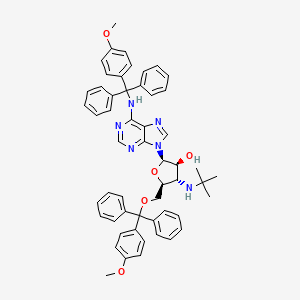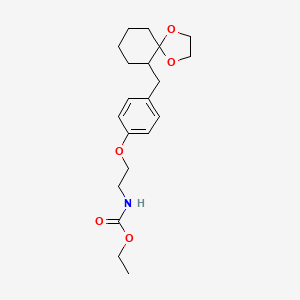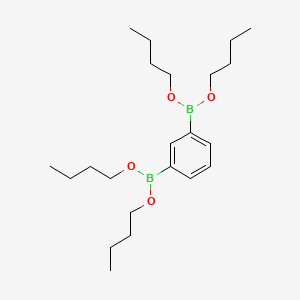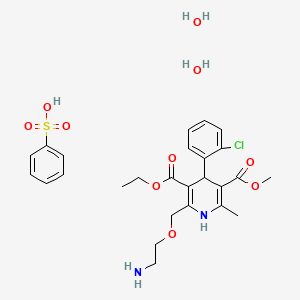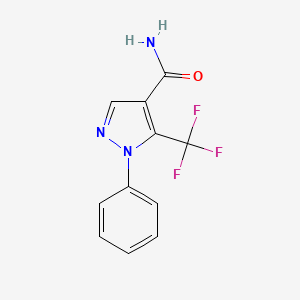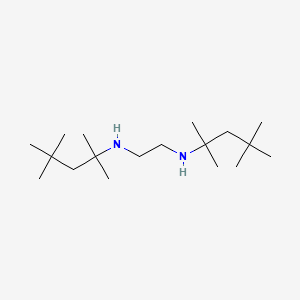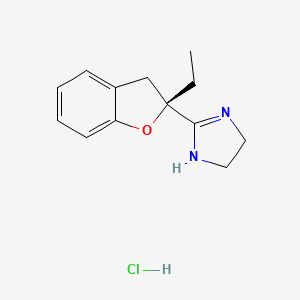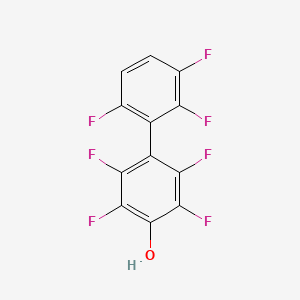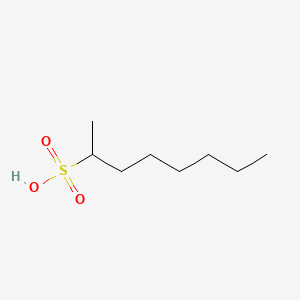
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is a chemical compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an epoxy group, which is a three-membered ring containing an oxygen atom, making it highly reactive.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)acridine. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy ring under mild conditions.
Major Products
The major products formed from these reactions include diols, substituted derivatives, and various oxygenated compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine involves its highly reactive epoxy group. This group can interact with various molecular targets, including nucleophiles like DNA, proteins, and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. These interactions are crucial in understanding its biological activity and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)phenanthrene
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is unique due to its specific polycyclic structure and the presence of an epoxy group. This combination of features gives it distinct chemical reactivity and potential applications that are not shared by its analogs. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
85945-19-3 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-14(18-13)7-5-10-6-8-15-17(19-15)16(10)12/h1-5,7,9,15,17H,6,8H2 |
InChI-Schlüssel |
ZCHVZVNCNUMXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5N=C4C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



